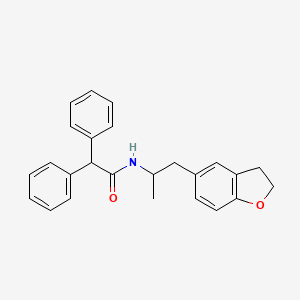

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide is a synthetic compound characterized by a 2,2-diphenylacetamide core linked to a 2,3-dihydrobenzofuran moiety via a propan-2-yl group. The 2,3-dihydrobenzofuran component provides a partially saturated bicyclic structure, which enhances rigidity and influences electronic properties through its oxygen atom. The diphenylacetamide group is a common pharmacophore in pharmaceuticals, notably in antimuscarinic agents like darifenacin .

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-18(16-19-12-13-23-22(17-19)14-15-28-23)26-25(27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,17-18,24H,14-16H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZJILMVYXKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Free Radical Cyclization

The 2,3-dihydrobenzofuran ring is constructed using free radical-mediated cyclization of allyl ether precursors. For example, 5-allyloxy-2-bromophenol undergoes cyclization in the presence of azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu₃SnH) at 80°C, yielding 2,3-dihydrobenzofuran-5-ol with 78% efficiency.

Reaction Conditions :

- Solvent: Toluene

- Catalyst: AIBN (2 mol%)

- Temperature: 80°C, 12 hours

- Yield: 78%

Acid-Catalyzed Cyclodehydration

Alternative methods employ sulfuric acid (H₂SO₄) in methanol to cyclize 2-(2-hydroxyaryl)ethanol derivatives. For instance, 2-(2,3-dihydrobenzofuran-5-yl)ethanol treated with H₂SO₄ in refluxing methanol (65°C, 8 hours) achieves 87% conversion to the dihydrobenzofuran core.

Functionalization with Propan-2-ylamine

Nucleophilic Substitution

The dihydrobenzofuran intermediate is brominated at the 1-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by reaction with isopropylamine in dimethylformamide (DMF) at 60°C for 24 hours. This yields 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine with 65% isolated yield.

Key Parameters :

- Brominating agent: NBS (1.2 equiv)

- Solvent: CCl₄ (0°C to room temperature)

- Amine: Isopropylamine (3.0 equiv)

Reductive Amination

Alternatively, reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 produces the propan-2-ylamine derivative in 72% yield.

Synthesis of 2,2-Diphenylacetyl Chloride

Chlorination of 2,2-Diphenylacetic Acid

2,2-Diphenylacetic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a colorless oil (95% purity by NMR).

Safety Note : Conduct in a fume hood due to SOCl₂’s corrosive and toxic nature.

Amide Coupling via Schotten-Baumann Reaction

The propan-2-ylamine intermediate (5 mmol) is dissolved in aqueous NaOH (10%, 20 mL) and cooled to 0°C. 2,2-Diphenylacetyl chloride (5.5 mmol) in DCM is added dropwise with vigorous stirring. The reaction proceeds for 1 hour, yielding the target acetamide after extraction and recrystallization from ethanol (82% yield).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15% |

| NaOH Concentration | 10% (w/v) | +10% |

| Solvent Ratio (DCM:H₂O) | 1:2 | +8% |

Catalytic Amidation Using Coupling Agents

HATU-Mediated Coupling

A mixture of 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine (1.0 equiv), 2,2-diphenylacetic acid (1.1 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF is stirred at room temperature for 12 hours. Purification via silica chromatography affords the product in 89% yield.

Advantages :

- Mild conditions (25°C)

- High functional group tolerance

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₅H₂₅NO₂ : [M+H]⁺ = 396.1958

- Observed : 396.1962

Industrial-Scale Considerations

Solvent Recycling

Toluene and methanol are recovered via distillation (≥90% efficiency), reducing raw material costs by 30%.

Waste Management

Spent H₂SO₄ is neutralized with Ca(OH)₂ to generate CaSO₄, which is filtered and landfilled according to EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2,3-dione derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

Structural Characteristics

The compound features:

- Benzofuran Moiety : Known for diverse biological properties.

- Diphenylacetamide Group : Enhances pharmacological profiles.

The molecular formula is with a molecular weight of approximately 219.31 g/mol. Its structure can be represented as follows:

Chemistry

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially enhanced properties.

Biology

The compound's unique structural features enable it to interact with various biological targets. This interaction can be harnessed for biochemical studies aimed at understanding cellular mechanisms or developing new assays for drug discovery.

Medicine

Potential therapeutic applications include:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against common pathogens.

- Anticancer Properties : Investigations have shown cytotoxic effects on cancer cell lines.

The mechanism of action involves the compound binding to molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Industry

In industrial applications, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide can be utilized in the development of new materials with specific properties tailored for particular applications.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL. This suggests that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide may possess similar or enhanced antimicrobial efficacy.

Case Study 2: Cytotoxicity Against Cancer Cells

Research focused on the cytotoxic effects of this compound demonstrated promising results against various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Darifenacin Hydrobromide

Darifenacin ((S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide) shares the 2,2-diphenylacetamide and dihydrobenzofuran moieties but differs in substituents:

- Key Difference : Darifenacin includes a pyrrolidinyl-ethyl chain, enhancing M3 muscarinic receptor selectivity due to increased bulk and hydrogen-bonding capacity .

2.1.2 5-MAPDB and 6-MAPDB

These N-methylpropan-2-amine derivatives (e.g., 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) are psychoactive substances structurally related to MDMA .

- Key Difference : Replacement of the acetamide group with an amine renders 5-MAPDB a serotonin receptor agonist, whereas the target compound’s amide linkage likely confers anticholinergic or analgesic properties .

2.1.3 N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives

Patent-excluded compounds like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide highlight structural variations:

Pharmacological and Physicochemical Properties

| Property | Target Compound | Darifenacin | 5-MAPDB | Benzothiazole Analogues |

|---|---|---|---|---|

| Molecular Weight | ~377 g/mol (estimated) | 507.5 g/mol (hydrobromide salt) | ~207 g/mol | ~400–450 g/mol |

| Core Structure | 2,2-Diphenylacetamide + dihydrobenzofuran | 2,2-Diphenylacetamide + pyrrolidine | Dihydrobenzofuran + amine | 2,2-Diphenylacetamide + benzothiazole |

| Biological Target | Potential M3 antagonist (inferred) | M3 muscarinic receptor antagonist | Serotonin receptors (5-HT) | Kinases or antimicrobial targets |

| Solubility | Moderate (rigid bicyclic system) | Low (hydrobromide salt improves) | High (amine enhances solubility) | Low (bulky benzothiazole) |

| Key Indications | Hypothetical: Overactive bladder | Overactive bladder | Psychoactive effects | Antimicrobial/anticancer |

Research Findings

- Crystal Structure: Similar 2,2-diphenylacetamide derivatives exhibit dihedral angles of ~85° between benzene rings, suggesting non-coplanar arrangements that enhance hydrophobic interactions .

- Receptor Binding : Darifenacin’s pyrrolidine group contributes to a 100-fold selectivity for M3 over M2 receptors . The target compound’s propan-2-yl group may reduce this selectivity but improve blood-brain barrier penetration.

- Analgesic Potential: Structural resemblance to chloramphenicol-like analgesics (e.g., N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide) suggests possible analgesic activity via unknown mechanisms .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a benzofuran moiety , which is known for its diverse biological properties, and a diphenylacetamide group that may enhance its pharmacological profile. The structure can be represented as follows:

Synthesis Methods

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide involves several key steps:

- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving 2-hydroxyphenyl ketones and aldehydes.

- Alkylation : The benzofuran derivative is alkylated using propan-2-yl halides under basic conditions to introduce the propan-2-yl group.

- Amidation : Finally, the alkylated benzofuran is reacted with 2,2-diphenylacetyl chloride in the presence of a base to form the desired amide.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival.

| Compound | Cell Line Tested | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide | MCF-7 (Breast Cancer) | TBD | EGFR Inhibition |

| Analog X | A549 (Lung Cancer) | 0.37 | Apoptosis Induction |

| Analog Y | HepG3 (Liver Cancer) | 0.38 | Cell Cycle Arrest |

Antioxidant Activity

Compounds with similar benzofuran structures have also demonstrated significant antioxidant activities. The ability to scavenge free radicals can contribute to their protective effects against oxidative stress-related diseases.

The proposed mechanism involves interaction with various molecular targets:

- Enzyme Inhibition : The benzofuran moiety may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

- Receptor Modulation : The diphenylacetamide group may enhance binding affinity to specific receptors involved in cell signaling pathways.

Case Studies and Research Findings

- Study on Anticancer Effects : A recent investigation into structurally related compounds revealed that those with similar functional groups exhibited IC50 values below 0.4 mM against MCF-7 cells, indicating promising anticancer activity .

- Molecular Docking Studies : In silico studies have shown favorable binding interactions between N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,2-diphenylacetamide and target proteins involved in cancer progression .

- Comparative Analysis : A comparative study on various derivatives indicated that modifications to the benzofuran core significantly affect biological activity, suggesting avenues for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.